molecular formula C10H13N3O2 B1321086 Methyl 4-(carbamimidamidomethyl)benzoate CAS No. 736080-30-1

Methyl 4-(carbamimidamidomethyl)benzoate

Cat. No. B1321086
M. Wt: 207.23 g/mol
InChI Key: RUSQUIYMDUXKSM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of methyl benzoate often involves condensation reactions. For instance, the chemoenzymatic synthesis of carbasugars from methyl benzoate involves the use of the cis-dihydrodiol metabolite as a synthetic precursor . Another example is the synthesis of methyl-4-((substituted phenyl)[6H-indolo(2,3-b)quinoxalin-6yl]methylamino)benzoate derivatives, which showed potent antibacterial activity . Additionally, the synthesis of methyl 4-(4-alkoxystyryl)benzoates involved a condensation reaction without phase separation . These methods highlight the reactivity of the methyl benzoate core when functionalized with various substituents.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are often elucidated using techniques such as NMR spectroscopy, X-ray crystallography, and computational methods like density functional theory (DFT). For example, the structure and absolute configurations of carbasugars were determined by NMR and X-ray crystallography . Similarly, the structure of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was elucidated using spectroscopic methods and confirmed by single-crystal X-ray diffraction .

Chemical Reactions Analysis

The reactivity of methyl benzoate derivatives can be inferred from the synthesis of compounds like methyl 4-aryl-2-{[4-(carbamimidoylsulfamoyl)phenyl]amino}-4-oxobut-2-enoates, which exist as mixtures of Z and E isomers . This indicates the presence of chemical equilibria and isomerization processes in these compounds. Additionally, the stability of these compounds can vary, as seen in the comparison of the half-life of methyl 4-(3-ethyl-3-hydroxymethyltriazen-1-yl) benzoate with its isomer .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl benzoate derivatives are diverse. For instance, methyl 4-(4-alkoxystyryl)benzoates exhibit liquid crystalline and fluorescence properties, with thermal stability up to 200°C . The mesophase stability of these compounds is influenced by the alkyl chain length. On the other hand, the crystal structure and molecular modeling of methyl N-(4-methoxyphenylmethyl)-N'-cyano-carbamimidothioate suggest its potential as an organic molecular electronic material .

Scientific Research Applications

1. Crystal Engineering and Phase Transition

Methyl 4-(carbamimidamidomethyl)benzoate has been studied in the context of crystal engineering. For example, a study by Johnstone et al. (2010) explored how high pressure can induce a phase transition in a high-Z′ structure of a related compound, Methyl 2-(carbazol-9-yl)benzoate. This research provides insights into the behavior of such molecules under varying pressure conditions.

2. Electropolymerization and Capacitive Behavior

The chemical synthesis and electropolymerization of compounds related to Methyl 4-(carbamimidamidomethyl)benzoate have been examined. A study by Ates et al. (2015) discusses the synthesis of Methyl 4-((9H-(carbazole-9-carbanothioylthio) benzoate and its potential applications in supercapacitors and biosensors due to its capacitive properties.

3. Insecticidal Properties

Research has identified insecticidal properties in compounds similar to Methyl 4-(carbamimidamidomethyl)benzoate. For instance, a study by Mostafiz et al. (2022) found that Methyl Benzoate exhibited larvicidal activity against mosquitoes, suggesting its potential as an environmentally friendly insecticide.

4. Plant Scent Compound and Pollinator Attraction

The role of Methyl Benzoate as a scent compound in plants and its impact on pollinator behavior has also been a subject of study. Dudareva et al. (2000) researched its synthesis and emission in snapdragon flowers, highlighting its significance in attracting pollinators like bumblebees.

5. Growth and Structural Analysis

The growth and crystal structure of related benzoate compounds have been analyzed in various studies. Vijayan et al. (2003) focused on the growth and properties of Methyl 4-hydroxybenzoate crystals, providing insights into their optical, thermal, and mechanical characteristics.

6. Environmental Applications

Studies have also explored the environmental applications of Methyl Benzoate and related compounds. For instance, Parkinson et al. (2009) investigated the use of Methyl Benzoate as a biomarker for mold growth in indoor environments, demonstrating its potential in indoor air quality monitoring.

properties

IUPAC Name

methyl 4-[(diaminomethylideneamino)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-15-9(14)8-4-2-7(3-5-8)6-13-10(11)12/h2-5H,6H2,1H3,(H4,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSQUIYMDUXKSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40609798
Record name Methyl 4-{[(diaminomethylidene)amino]methyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(carbamimidamidomethyl)benzoate

CAS RN

736080-30-1
Record name Methyl 4-{[(diaminomethylidene)amino]methyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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